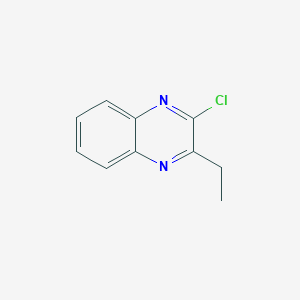

2-Chloro-3-ethylquinoxaline

Übersicht

Beschreibung

2-Chloro-3-ethylquinoxaline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoxaline core substituted with a chlorine atom at the second position and an ethyl group at the third position .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylquinoxaline typically involves the reaction of 3-ethyl-1,2-dihydroquinoxalin-2-one with trichlorophosphate under an inert atmosphere at 100°C for one hour . This method is efficient and yields a high purity product.

Industrial Production Methods: Industrial production of this compound often employs solvent-free reactions or the use of alternate reaction media such as water, fluorous alcohols, polyethylene glycols, and ionic liquids. Microwave-assisted synthesis and flow reactions are also utilized to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atom at position 2 undergoes nucleophilic displacement with various nucleophiles due to activation by the electron-deficient quinoxaline ring.

Key Reactions

-

Amine Substitution :

Reaction with aliphatic/aromatic amines (e.g., 4-aminophenol, benzylamine) in polar aprotic solvents (DMF, acetonitrile) under reflux yields 2-amino-3-ethylquinoxaline derivatives. For example:Yields range from 65–85% depending on the amine’s nucleophilicity .

-

Alkoxy/Ether Formation :

Treatment with sodium alkoxides or aryloxides (e.g., NaOPh, NaOMe) in ethanol or THF replaces chlorine with alkoxy/aryloxy groups. Reactions with 4-hydroxybenzaldehyde in acetonitrile generate ether-linked derivatives (e.g., 2-(4-formylphenoxy)-3-ethylquinoxaline) . -

Thiolation :

Sodium sulfide (Na₂S) in DMF replaces chlorine with a thiol group, forming 2-mercapto-3-ethylquinoxaline, a precursor for further sulfur-based functionalization .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

-

Suzuki–Miyaura Coupling :

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in toluene/ethanol produces biaryl derivatives: -

Buchwald–Hartwig Amination :

Coupling with primary/secondary amines using Pd₂(dba)₃ and Xantphos ligand forms 2-aryl/alkylamino-3-ethylquinoxalines .

Functionalization of the Ethyl Group

The ethyl group at position 3 undergoes oxidation and condensation reactions.

-

Oxidation :

Treatment with KMnO₄ or CrO₃ oxidizes the ethyl group to a carboxylic acid (-COOH) or ketone (-COCH₃) . -

Condensation with Aldehydes :

Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in acidic conditions forms Schiff base derivatives, useful for coordinating metal ions .

Heterocyclic Ring Formation

2-Chloro-3-ethylquinoxaline serves as a precursor for fused heterocycles.

-

Triazole Fusion :

Reaction with 1,2,4-triazole under basic conditions forms 2-(1H-1,2,4-triazol-1-yl)-3-ethylquinoxaline, a scaffold with reported anticancer activity . -

Quinoxaline-Isoindole Hybrids :

Cyclocondensation with phthalic anhydride yields isoindole-fused quinoxalines .

Biological Derivitization

Derivatives of this compound show enhanced bioactivity:

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Chloro-3-ethylquinoxaline

The synthesis of this compound typically involves the reaction of o-phenylenediamine with appropriate halogenated compounds. The process often utilizes methods such as cyclization reactions and condensation with aldehydes or ketones. For instance, a common synthetic route includes treating o-phenylenediamine with ethyl pyruvate in the presence of phosphorus oxychloride (POCl₃), leading to the formation of the target compound .

Anticancer Properties

Numerous studies have indicated that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. For example, research has demonstrated that modifications on the quinoxaline structure can lead to varying degrees of cytotoxicity against liver cancer cell lines such as HepG-2 and HuH-7. Compounds derived from this scaffold have shown IC₅₀ values ranging from 1.99 µM to over 28 µM, indicating potent activity depending on the substituents present .

| Compound | IC₅₀ (HepG-2) | IC₅₀ (HuH-7) |

|---|---|---|

| This compound | 4.03 µM | 6.19 µM |

| Substituted derivative | 1.99 µM | 3.08 µM |

| Unsubstituted derivative | 28.52 µM | 37.11 µM |

Antimicrobial Activity

The antimicrobial potential of quinoxaline derivatives has also been explored extensively. A study synthesized various substituted quinoxalines and tested their efficacy against bacterial strains, revealing promising results for compounds containing the this compound structure. The synthesized derivatives displayed notable antimicrobial activity against a range of pathogens, including strains resistant to conventional antibiotics .

Mechanistic Insights

The mechanism behind the biological activities of this compound is attributed to its ability to interact with biological targets such as enzymes involved in cancer cell proliferation and microbial resistance mechanisms. For example, some derivatives have been identified as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression related to cancer progression .

Anticancer Activity Study

In a study focused on synthesizing new quinoxaline derivatives, researchers evaluated their anticancer properties through in vitro assays. The study highlighted that specific substitutions on the quinoxaline ring significantly enhanced cytotoxicity against liver cancer cells, suggesting that structural modifications can optimize therapeutic efficacy .

Antimicrobial Efficacy Study

Another investigation assessed the antimicrobial properties of various quinoxaline derivatives, including those based on this compound. The results indicated that certain compounds exhibited effective inhibition against resistant bacterial strains, underscoring their potential as new antimicrobial agents in clinical settings .

Wirkmechanismus

The mechanism of action of 2-Chloro-3-ethylquinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and C-MET kinases, leading to the induction of apoptosis and inhibition of tumor growth . The compound also interferes with tubulin polymerization, which is crucial for cell division .

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound with a similar structure but without the chlorine and ethyl substitutions.

2-Chloroquinoxaline: Similar structure but lacks the ethyl group.

3-Ethylquinoxaline: Similar structure but lacks the chlorine atom.

Uniqueness: 2-Chloro-3-ethylquinoxaline is unique due to its specific substitutions, which confer distinct chemical and biological properties.

Biologische Aktivität

2-Chloro-3-ethylquinoxaline is a member of the quinoxaline family, which is known for its diverse biological activities. This compound, like other quinoxaline derivatives, has been investigated for its antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Synthesis

This compound is synthesized through various methods, typically involving the chlorination of 3-ethylquinoxaline or related precursors. The general structure can be represented as follows:

The introduction of the chlorine atom at the 2-position and the ethyl group at the 3-position contributes to its biological activity. The compound serves as a precursor for further modifications aimed at enhancing its pharmacological properties.

Antimicrobial Activity

Numerous studies have confirmed the antimicrobial efficacy of quinoxaline derivatives, including this compound. Research indicates that compounds with the quinoxaline nucleus exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Reference |

|---|---|---|---|

| This compound | Moderate | High | |

| 2-Chloro-3-methylquinoxaline | High | Moderate | |

| Various derivatives | Variable | Variable |

In a study comparing various quinoxaline derivatives, this compound demonstrated high activity against Escherichia coli and Staphylococcus aureus, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Properties

Quinoxalines have also been explored for their anticancer potential. Preliminary studies suggest that derivatives like this compound may induce apoptosis in cancer cells, although specific mechanisms remain under investigation. The presence of the chlorine atom is believed to enhance cytotoxicity by interfering with cellular processes .

Case Studies and Research Findings

Several studies have focused on synthesizing new derivatives based on this compound to enhance its biological activity. For instance:

- Synthesis of Thioether Derivatives : Research involved replacing the chlorine atom with thioether linkages, resulting in compounds with improved antimicrobial properties comparable to ciprofloxacin .

- Modification Studies : A series of modifications on the quinoxaline nucleus revealed that adding various functional groups significantly affected antimicrobial potency and selectivity against different bacterial strains .

Eigenschaften

IUPAC Name |

2-chloro-3-ethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHNWHRBVIADBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381468 | |

| Record name | 2-chloro-3-ethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77186-62-0 | |

| Record name | 2-chloro-3-ethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.